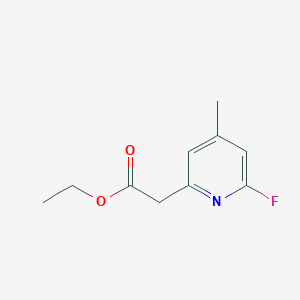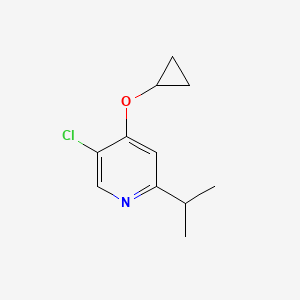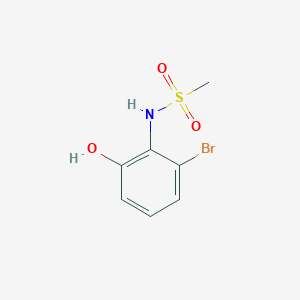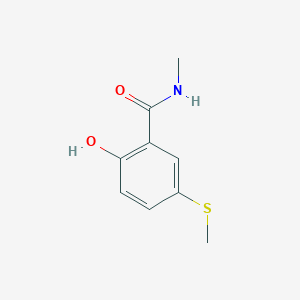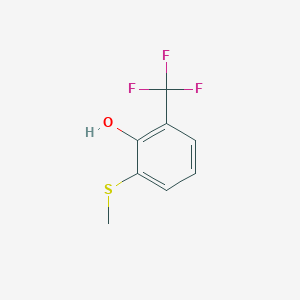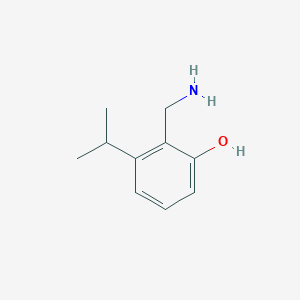![molecular formula C15H14ClNO2 B14840177 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with benzyloxy and chloromethyl groups, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone typically involves multi-step organic reactions. One common route includes the reaction of 2-(benzyloxy)pyridine with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group. This is followed by the acylation of the resulting intermediate with ethanoyl chloride to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
化学反応の分析
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
科学的研究の応用
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy and chloromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
類似化合物との比較
Similar compounds to 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone include:
2-(Benzyloxy)-4-(chloromethyl)pyridine: Lacks the ethanone group, making it less versatile in certain synthetic applications.
4-(Chloromethyl)-2-methoxypyridine: Features a methoxy group instead of benzyloxy, which can alter its reactivity and applications.
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Contains a benzene ring instead of pyridine, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
1-[2-(chloromethyl)-6-phenylmethoxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C15H14ClNO2/c1-11(18)13-7-14(9-16)17-15(8-13)19-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 |
InChIキー |
TXGGOCOPIVSCFC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)OCC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


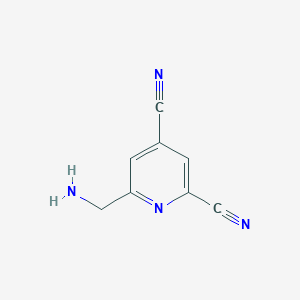


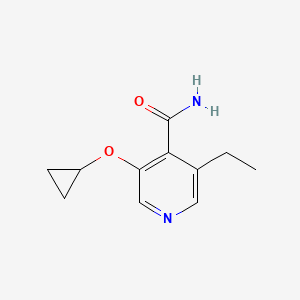
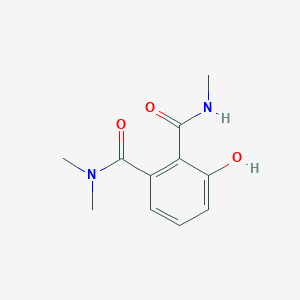
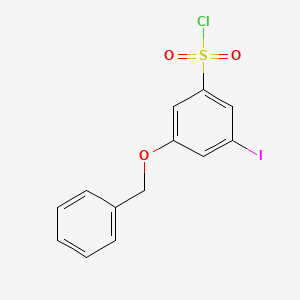
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
